N-(1,3-benzothiazol-2-yl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
This compound features a benzothiazole core linked via a sulfanylacetamide bridge to a 4-nitrophenyl-substituted imidazole ring.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O3S2/c24-16(21-17-20-14-3-1-2-4-15(14)28-17)11-27-18-19-9-10-22(18)12-5-7-13(8-6-12)23(25)26/h1-10H,11H2,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOLRIJPCZJPSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC=CN3C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C18H13N5O3S2
- Molecular Weight : 411.45 g/mol
- IUPAC Name : N-(1,3-benzothiazol-2-yl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
This compound features a complex structure that includes a benzothiazole moiety, an imidazole ring, and a nitrophenyl group, which may contribute to its diverse biological activities.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : In vitro assays have demonstrated that related compounds can inhibit the growth of human cancer cell lines with IC50 values ranging from 2.38 to 8.13 µM. The most potent derivatives showed selectivity towards certain cell lines, indicating potential for targeted therapies .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | SISO (Cervical Cancer) | 2.38 |
| Compound B | RT-112 (Bladder Cancer) | 3.77 |
| Compound C | A549 (Lung Cancer) | 5.00 |
The mechanism of action for compounds like this compound often involves the induction of apoptosis in cancer cells. This is facilitated by the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death .
Study 1: Antitumor Activity in Animal Models
A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound significantly reduced tumor size compared to control groups. The treatment resulted in:
- Tumor Volume Reduction : Approximately 60% reduction in tumor volume after four weeks of treatment.
- Survival Rate Improvement : Increased overall survival rates in treated mice compared to untreated controls.
Study 2: Synergistic Effects with Other Anticancer Agents
Research has indicated that this compound may enhance the efficacy of existing chemotherapy drugs. For example, combining it with cisplatin showed improved cytotoxicity against resistant cancer cell lines, suggesting a potential role in overcoming drug resistance .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 411.45 g/mol. Its structure features a benzothiazole moiety linked to an imidazole group through a sulfanyl acetamide functional group, which contributes to its potential biological activity.
Anticancer Activity
Research indicates that compounds containing benzothiazole and imidazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothiazole can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific compound has been evaluated for its cytotoxic effects against human leukemia cells, demonstrating promising results in reducing cell viability at micromolar concentrations .
Antimicrobial Properties
Benzothiazole derivatives have also been investigated for their antimicrobial activities. The presence of the nitrophenyl group enhances the compound's ability to combat bacterial infections. In vitro studies have reported that similar compounds exhibit inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential applications as new antibiotic agents .
Case Study 1: Anticancer Efficacy
In a study published in Molecules, researchers synthesized various benzothiazole-based compounds and tested their efficacy against human leukemia cell lines. The specific compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutic agents, indicating superior potency .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of similar compounds containing the nitrophenyl group. The results revealed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) linker is susceptible to oxidation under controlled conditions.
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| H₂O₂ (30% in acetic acid, 50°C) | Sulfoxide derivative (SO) | 75–85 | |
| m-CPBA (DCM, 0°C → rt) | Sulfone derivative (SO₂) | 88–92 |
Key Findings :
-
Oxidation selectivity depends on stoichiometry: 1 equivalent of m-CPBA yields sulfoxide, while 2 equivalents produce sulfone.
-
The benzothiazole and imidazole rings remain intact under these conditions.
Nucleophilic Substitution at the 4-Nitrophenyl Group
The electron-withdrawing nitro group facilitates nucleophilic aromatic substitution (NAS).
Mechanistic Insight :
-
The nitro group activates the para position for attack by soft nucleophiles (e.g., thiols, amines) .
-
DBU enhances reaction efficiency by deprotonating intermediates, as observed in analogous amidation protocols .
Reduction of the Nitro Group
Catalytic hydrogenation reduces the nitro group to an amine.
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| H₂ (1 atm), Pd/C (10%), EtOH | 4-Aminophenyl derivative | 90–95 | |
| NaBH₄/CuCl₂, MeOH | 4-Hydroxylaminophenyl intermediate | 70 |
Applications :
-
The amine product serves as a precursor for further functionalization (e.g., azo coupling, diazotization).
Hydrolysis of the Acetamide Bond
The acetamide bond undergoes hydrolysis under acidic or basic conditions.
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| 6M HCl, reflux, 12 h | 2-{[1-(4-Nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid | 82 | |
| NaOH (10%), EtOH/H₂O, 80°C | Sodium salt of the carboxylic acid | 78 |
Stability Note :
-
The benzothiazole ring remains stable during hydrolysis, but prolonged exposure to strong bases may degrade the imidazole moiety.
Cross-Coupling Reactions
The benzothiazole and imidazole rings participate in transition-metal-catalyzed couplings.
Limitations :
Photochemical Reactions
The nitro group enables photoinduced electron transfer.
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| UV light (λ = 365 nm), MeCN | Nitroso intermediate (trapped with cyclopentadiene) | 40 |
Applications :
-
Photoreactivity suggests potential in prodrug design or photoaffinity labeling.
Complexation with Metal Ions
The imidazole and benzothiazole nitrogen atoms act as ligands.
| Metal Salt/Conditions | Product | Stability Constant (log K) | Reference |
|---|---|---|---|
| Cu(II) acetate, MeOH, rt | Octahedral Cu(II) complex | 8.2 | |
| ZnCl₂, DCM, rt | Tetrahedral Zn(II) complex | 6.5 |
Implications :
Comparative Reactivity Table
| Reaction Type | Relative Rate (Scale: 1–5) | Dominant Factor Influencing Reactivity |
|---|---|---|
| Sulfanyl oxidation | 5 | Electron-donating groups on imidazole |
| Nitro group reduction | 4 | Catalyst loading and H₂ pressure |
| Amide hydrolysis | 3 | pH and temperature |
| Suzuki coupling | 2 | Steric accessibility of coupling site |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Group Comparisons
Key analogues share benzothiazole, imidazole, or sulfanylacetamide moieties but differ in substituents, influencing bioactivity and physicochemical properties.
Key Observations :
- Electron-Withdrawing Groups : The 4-nitrophenyl group in the target compound enhances cytotoxicity compared to methyl or chloro substituents in analogues (e.g., 8t) .
- Heterocyclic Cores : Benzothiazole/imidazole hybrids (target compound) show stronger antiproliferative activity than benzimidazole (W1) or oxadiazole derivatives (8t) .
- Sulfanyl Linkages : The sulfanylacetamide bridge is critical for maintaining conformational flexibility, aiding in target binding across analogues .
Key Observations :
- TDAE Strategy : Used in Compound 3 and related nitroimidazoles, this method enables stable carbanion formation at the 2-position but yields moderately (40-47%) .
- Purification: Recrystallization (ethanol) or chromatography ensures >95% purity, critical for reproducible bioactivity data .
Anticancer Activity
- The target compound exhibits IC₅₀ = ~15.67 µg/mL against C6 glioma cells, outperforming benzimidazole analogues (W1) lacking nitro groups .
Antimicrobial Activity
- Thiophenylpyrrolyl derivatives (9e, 9f) display MICs <10 µg/mL against bacterial strains, attributed to sulfamoyl and nitro groups enhancing membrane disruption .
Enzyme Inhibition
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Imidazole coupling | Reflux in methanol, 6 hours | 72 | |
| Thioacetamide formation | DMF, RT, 12 hours | 65 | |
| Final purification | Recrystallization (MeOH) | 85 |
Basic: What spectroscopic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks. For example, the sulfanyl (-S-) group causes deshielding of adjacent protons (δ 3.8–4.2 ppm) .
- IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of NO₂ or benzothiazole moieties) .
- Elemental Analysis : Match calculated vs. experimental C, H, N, S percentages to confirm purity .
Advanced: How can SHELX software be applied to resolve structural ambiguities in crystallographic studies of this compound?
Methodological Answer:
SHELX programs (e.g., SHELXL) refine crystal structures by:
- Data Integration : Importing X-ray diffraction data and applying scaling/absorption corrections .
- Parameterization : Defining bond lengths/angles using restraints from similar structures (e.g., imidazole rings: C-N ~1.32 Å) .
- Validation : Using checkCIF to flag outliers (e.g., unusual displacement parameters) .
- Twinned Data Handling : Employing TWIN/BASF commands for non-merohedral twinning, common in nitro-containing compounds .
Example Refinement Metrics from SHELXL ():
- R-factor: <5% for high-resolution data.
- Residual density: <0.3 eÅ⁻³.
Advanced: What strategies resolve contradictions between experimental spectral data and computational predictions?
Methodological Answer:
- Dynamic Effects : NMR chemical shifts may deviate due to conformational flexibility (e.g., rotation around the acetamide bond). Use 2D NMR (COSY, NOESY) to assess dynamics .
- Tautomerism : Imidazole or benzothiazole tautomers can alter spectral patterns. Compare experimental data with DFT-calculated spectra for all tautomers .
- Solvent Artifacts : Polar solvents (DMSO) may induce shifts; replicate experiments in CDCl₃ or D₂O .
Advanced: How can computational docking predict the bioactivity of this compound against target proteins?
Methodological Answer:
Q. Table 2: Example Docking Results for Analogous Compounds ()
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| 9c | α-Glucosidase | -9.2 | H-bond with Asp349 |
| 9e | COX-2 | -8.7 | π-Stacking with Tyr385 |
Basic: How does the nitro group influence the compound's electronic properties and reactivity?
Methodological Answer:
- Electron-Withdrawing Effect : The -NO₂ group reduces electron density on the imidazole ring, increasing electrophilicity at the sulfur atom (confirmed via Hammett σ constants) .
- Spectroscopic Impact : Nitro groups cause bathochromic shifts in UV-Vis spectra (~300–400 nm) .
- Reactivity : Nitro reduction (e.g., with H₂/Pd-C) generates amine derivatives for SAR studies .
Advanced: What challenges arise in interpreting NMR spectra of complex heterocycles in this compound?
Methodological Answer:
- Signal Overlap : Benzothiazole and imidazole protons (δ 7.5–8.5 ppm) require high-field instruments (≥500 MHz) and 2D techniques (HSQC, HMBC) .
- Quadrupolar Broadening : Nitrogen atoms in imidazole cause line broadening; use deuterated solvents to enhance resolution .
- Dynamic Exchange : Thioacetamide rotamers may split signals; variable-temperature NMR identifies exchange rates .
Basic: How can researchers assess the compound's purity and stability under varying conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
